molecular formula C16H25NO2 B038788 2-n-Pentyloxy-2-phenyl-4-methylmorpholine CAS No. 120813-97-0

2-n-Pentyloxy-2-phenyl-4-methylmorpholine

Cat. No. B038788
M. Wt: 263.37 g/mol
InChI Key: PJACKUKSEUXVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-n-Pentyloxy-2-phenyl-4-methylmorpholine, also known as PPMM, is a chemical compound that belongs to the class of morpholine derivatives. PPMM is widely used in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

2-n-Pentyloxy-2-phenyl-4-methylmorpholine inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine also modulates the activity of ion channels and receptors by binding to specific sites on their surface.

Biochemical And Physiological Effects

2-n-Pentyloxy-2-phenyl-4-methylmorpholine has been shown to have a wide range of biochemical and physiological effects. It enhances cognitive function and memory in animal models. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine also has neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine has anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine also has antitumor activity and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

2-n-Pentyloxy-2-phenyl-4-methylmorpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it an excellent tool for studying cholinergic neurotransmission. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is also relatively easy to synthesize and purify, which makes it readily available for research. However, 2-n-Pentyloxy-2-phenyl-4-methylmorpholine has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-n-Pentyloxy-2-phenyl-4-methylmorpholine. One area of research is the development of new drugs and therapeutic agents based on the structure of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine. Another area of research is the study of the effects of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine on the immune system and its potential use in the treatment of autoimmune diseases. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine can also be used as a tool to study the role of acetylcholinesterase in the development of Alzheimer's disease. Finally, 2-n-Pentyloxy-2-phenyl-4-methylmorpholine can be used in the study of ion channels and receptors and their role in the development of new drugs and therapeutic agents.
Conclusion:
2-n-Pentyloxy-2-phenyl-4-methylmorpholine is a chemical compound that has a wide range of applications in scientific research. It is a potent and selective inhibitor of acetylcholinesterase and has several biochemical and physiological effects. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine has advantages and limitations for use in lab experiments and has several future directions for research. The unique chemical structure and properties of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine make it an important tool for the study of biological and chemical processes in cells.

Synthesis Methods

The synthesis of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine involves the reaction of 2-phenyl-4-methylmorpholine with pentyloxy chloride in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine obtained from this method is high, and the purity is excellent.

Scientific Research Applications

2-n-Pentyloxy-2-phenyl-4-methylmorpholine has a wide range of applications in scientific research. It is used as a chemical probe to study the biological and chemical processes in cells. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is also used as a ligand for the development of new drugs and therapeutic agents. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is also used in the study of the structure and function of ion channels and receptors.

properties

CAS RN

120813-97-0

Product Name

2-n-Pentyloxy-2-phenyl-4-methylmorpholine

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-methyl-2-pentoxy-2-phenyl-1,3-oxazinane

InChI

InChI=1S/C16H25NO2/c1-3-4-8-12-18-16(15-9-6-5-7-10-15)17-14(2)11-13-19-16/h5-7,9-10,14,17H,3-4,8,11-13H2,1-2H3

InChI Key

PJACKUKSEUXVRQ-UHFFFAOYSA-N

SMILES

CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2

Canonical SMILES

CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2

synonyms

2-n-pentyloxy-2-phenyl-4-methylmorpholine
2-PPMM

Origin of Product

United States

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